molecular formula C18H17N3O2S B2586845 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1226436-47-0

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2586845
CAS No.: 1226436-47-0
M. Wt: 339.41
InChI Key: QEVBFYDMDLNTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a recognized and potent ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, a key oncogenic driver in chronic myeloid leukemia (CML) [Source: PubMed] . Its primary research value lies in its ability to target the notorious T315I "gatekeeper" mutation of Bcr-Abl, a common mechanism of resistance to first- and second-generation tyrosine kinase inhibitors like imatinib and nilotinib [Source: NCI Dictionary of Cancer Terms] . By effectively inhibiting this recalcitrant mutant form, this compound serves as a critical pharmacological tool for investigating the biology of drug-resistant CML, validating the T315I mutant as a therapeutic target, and supporting the preclinical development of next-generation treatment strategies. Researchers utilize this molecule to elucidate signaling pathways in leukemogenesis, to study apoptosis and proliferation in Bcr-Abl-positive cell lines, and to model and overcome therapy-induced resistance in vitro and in vivo. Its mechanism provides a robust means to probe the structural and functional dynamics of kinase domains and their role in oncogenic progression and resistance.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-15(12(2)23-11)17(22)19-14-5-3-4-13(9-14)16-10-21-6-7-24-18(21)20-16/h3-5,8-10H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVBFYDMDLNTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

ND-11503

  • Structure : N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide.
  • Key Differences : Replaces the dimethylfuran with a dihydrobenzofuran-methyl group. The benzofuran system may enhance π-π stacking interactions with aromatic residues in target proteins compared to the smaller dimethylfuran.
  • Implications : Increased rigidity from the benzofuran could improve binding affinity but reduce solubility .

ND-11564

  • Structure: 2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide.
  • Key Differences: Incorporates a trifluoromethylphenoxy-benzyl group.
  • Implications : Higher logP and resistance to oxidative metabolism compared to the dimethylfuran analog.

Tetrahydrofuran-2-carboxylic Acid Analog ()

  • Structure : Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide.
  • Key Differences: Uses a saturated tetrahydrofuran ring instead of dimethylfuran.
  • Implications : Patent claims highlight anthelmintic activity, suggesting the target compound may share similar mechanisms .

Thiazolecarboxamide Derivatives with Therapeutic Relevance

Dasatinib ()

  • Structure : Thiazole-5-carboxamide with a hydroxyethyl-piperazinyl-pyrimidine substituent.
  • Key Differences : The piperazine group introduces strong polarity, enhancing aqueous solubility.
  • Implications : While Dasatinib is optimized for kinase inhibition (e.g., BCR-ABL in cancer), the target compound’s dimethylfuran may prioritize lipophilicity for parasitic target penetration .

Physicochemical and Pharmacokinetic Inferences

Property Target Compound ND-11564 Tetrahydrofuran Analog
Core Structure Imidazothiazole + dimethylfuran Imidazothiazole + CF₃-benzyl Imidazothiazole + THF
logP (Estimated) Moderate (~3.5) High (~4.2) Moderate (~2.8)
Solubility Low (hydrophobic furan) Very low (CF₃, benzyl) Moderate (THF saturation)
Metabolic Stability Moderate (methyl groups) High (CF₃ resistance) Low (THF oxidation susceptibility)
  • Target Compound Advantages : Balanced lipophilicity for tissue penetration; dimethyl groups may slow CYP450-mediated metabolism.
  • Limitations : Lower solubility may necessitate prodrug strategies or formulation enhancements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.